molecular formula C9H13ClN6 B2599773 6-(piperazin-1-yl)-9H-purine hydrochloride CAS No. 1179486-17-9

6-(piperazin-1-yl)-9H-purine hydrochloride

Cat. No.: B2599773
CAS No.: 1179486-17-9
M. Wt: 240.7
InChI Key: JDVBVKYUAFYVFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Purine (B94841) Nucleus in Biological Systems and Drug Discovery

The purine nucleus, a heterocyclic aromatic organic compound consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of life. wikipedia.org Its most prominent role is as a fundamental component of the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), where adenine (B156593) and guanine, two primary purine bases, are essential for encoding genetic information. wikipedia.orgyoutube.com Beyond genetics, purines are integral to cellular energy metabolism, most notably as part of adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. wikipedia.orgnih.gov They also function as signaling molecules, with compounds like cyclic adenosine monophosphate (cAMP) and guanosine (B1672433) triphosphate (GTP) playing critical roles in signal transduction pathways. wikipedia.org Furthermore, purines and their derivatives act as neurotransmitters by activating purinergic receptors. wikipedia.orgnih.gov

The ubiquitous and critical roles of purines in cellular processes make them a prime target for drug discovery. researchgate.netnih.gov By designing molecules that mimic or antagonize the action of natural purines, medicinal chemists can modulate a vast array of physiological and pathological pathways. researchgate.net This has led to the development of numerous purine analogs used as anticancer, antiviral, and immunosuppressive agents. researchgate.net These drugs often function as antimetabolites, interfering with the synthesis of nucleic acids or inhibiting key enzymes involved in cellular metabolism. researchgate.net

The Piperazine (B1678402) Moiety as a Privileged Scaffold in Drug Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govresearchgate.net This designation stems from its frequent appearance in the structures of a wide range of biologically active compounds and approved drugs. rsc.org The utility of the piperazine moiety can be attributed to several key physicochemical properties. Its two nitrogen atoms provide sites for substitution, allowing for the facile introduction of diverse chemical functionalities to modulate a compound's biological activity, selectivity, and pharmacokinetic profile. nih.govresearchgate.net

Piperazine's basicity and high water solubility often improve the pharmacokinetic properties of drug candidates, enhancing their bioavailability. nih.govresearchgate.net The conformational flexibility of the piperazine ring also allows it to adopt optimal geometries for binding to various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov Consequently, the piperazine scaffold is a component of drugs across numerous therapeutic areas, including oncology, psychiatry, and infectious diseases. nih.govresearchgate.net

Overview of 6-(piperazin-1-yl)-9H-purine Hydrochloride within Purine-Piperazine Hybrid Compounds

This compound is a chemical compound that represents a hybrid of the two aforementioned pharmacologically significant scaffolds: purine and piperazine. This molecule serves as a key intermediate or building block in the synthesis of more complex derivatives. The core structure consists of a purine ring substituted at the 6-position with a piperazine moiety. The hydrochloride salt form is often used to improve the compound's stability and solubility.

In the context of medicinal chemistry, this hybrid structure is of significant interest because it combines the biological relevance of the purine core with the versatile and pharmacokinetically favorable properties of the piperazine ring. Researchers utilize 6-(piperazin-1-yl)-9H-purine as a starting material for creating libraries of novel compounds by modifying the second nitrogen atom of the piperazine ring, the purine ring itself, or both.

Research Scope and Objectives Pertaining to this compound and its Derivatives

Research involving this compound and its derivatives is primarily focused on the discovery of new therapeutic agents. The main objectives of these research programs often include:

Synthesis of Novel Analogs: The primary goal is to synthesize new chemical entities by adding various substituents to the piperazine ring or the purine nucleus. nih.govnih.govfrontiersin.org This allows for the systematic exploration of the structure-activity relationship (SAR).

Anticancer Drug Discovery: A major focus is the evaluation of these derivatives for their cytotoxic activity against various cancer cell lines. nih.govbilkent.edu.trresearchgate.net Researchers aim to identify compounds with high potency and selectivity for cancer cells, often by targeting specific cellular pathways, such as protein kinases. nih.govbilkent.edu.tr

Kinase Inhibition: Given that many purine analogs are known to be kinase inhibitors, a significant objective is to discover derivatives of 6-(piperazin-1-yl)-9H-purine that can selectively inhibit specific kinases involved in cancer progression and other diseases. nih.govbilkent.edu.tracs.org

Elucidation of Mechanism of Action: For compounds that show promising biological activity, a key objective is to understand their mechanism of action at the molecular level. This includes identifying the specific cellular targets and pathways they modulate, such as inducing apoptosis or senescence in cancer cells. nih.govbilkent.edu.tracs.org

Cardioprotective Agents: Some research has explored the potential of these compounds in other therapeutic areas, such as developing agents that can mimic or enhance endogenous cardioprotective mechanisms. nih.gov

The overarching goal is to leverage the unique structural combination of the purine and piperazine scaffolds to develop novel drug candidates with improved efficacy and safety profiles.

Data on Selected Derivatives

Research has led to the synthesis and evaluation of numerous derivatives of the 6-(piperazin-1-yl)-9H-purine scaffold. The following table summarizes the in vitro cytotoxic activity of selected compounds against various human cancer cell lines.

CompoundDerivative StructureCancer Cell LineIC₅₀ (µM)
11 N⁶-(4-Trifluoromethylphenyl)piperazine purine ribonucleosideHuh7 (Liver)5.2 - 9.2
12 N⁶-(3,4-dichlorophenyl)piperazine purine ribonucleosideVarious5.5 - 9.7
19 6-(4-substituted piperazine/phenyl)-9-cyclopentyl-purineVarious Liver Cancer Lines< 5
56 6-(4-substituted phenyl)-9-cyclopentyl purineVarious Liver Cancer Lines< 10

IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies. nih.govbilkent.edu.tr

These findings highlight the potential of the 6-(piperazin-1-yl)-9H-purine scaffold as a template for developing potent anticancer agents. For instance, the N⁶-(4-Trifluoromethylphenyl)piperazine analogue 11 demonstrated significant antitumor activity. nih.govbilkent.edu.tracs.org Further studies on this compound suggested it may interfere with cellular ATP reserves, potentially by influencing cellular kinase activities, and was shown to induce senescence-associated cell death in liver cancer cells. nih.govbilkent.edu.tracs.org Similarly, compound 19 showed high cytotoxic potential and was found to induce apoptosis in hepatocellular carcinoma cells. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-piperazin-1-yl-7H-purine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6.ClH/c1-3-15(4-2-10-1)9-7-8(12-5-11-7)13-6-14-9;/h5-6,10H,1-4H2,(H,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVBVKYUAFYVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2NC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Piperazin 1 Yl 9h Purine Hydrochloride and Its Derivatives

Strategies for the Construction of the 6-(piperazin-1-yl)-9H-purine Core

The creation of the central 6-(piperazin-1-yl)-9H-purine structure is predominantly achieved through methods that strategically introduce the piperazine (B1678402) ring onto the purine (B94841) core.

Nucleophilic Substitution Reactions at the C-6 Position of Purine

A highly effective and widely employed method for synthesizing the 6-(piperazin-1-yl)-9H-purine core is the nucleophilic aromatic substitution (SNAr) reaction. This approach typically involves a purine derivative bearing a suitable leaving group, most commonly a halogen like chlorine, at the C-6 position.

The reaction proceeds via the displacement of the C-6 leaving group by the nucleophilic nitrogen of piperazine. 6-chloropurine (B14466) is a frequently utilized starting material for this transformation. wikimedia.org The reaction is generally conducted in the presence of a base, such as triethylamine, to neutralize the hydrogen halide byproduct, and in a suitable solvent like ethanol. nih.gov The choice of solvent and base can significantly influence the reaction's efficiency and yield. For instance, microwave-assisted amination of 6-chloropurine derivatives in water has been developed as a green chemistry approach, often resulting in very good yields. Following the substitution reaction, the product can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Starting MaterialReagentConditionsProduct
6-chloropurinePiperazineTriethylamine, Ethanol6-(piperazin-1-yl)-9H-purine
2-amino-6-chloropurine (B14584)Various aminesDMF, 80 °C2-amino-6-substituted-aminopurines

Multi-Step Synthesis Protocols Involving Key Intermediates

For the synthesis of more complex derivatives, multi-step protocols are often necessary. These routes typically involve the synthesis of key intermediates that are subsequently elaborated to the final product.

One such strategy involves the initial protection of the purine ring, for example, at the N-9 position with a tetrahydropyran-2-yl (THP) group. nih.gov This protected intermediate can then undergo reactions at other positions before the piperazine moiety is introduced. Another approach utilizes a pre-functionalized piperazine. For example, piperazine can first be reacted with a sulfonyl chloride to form a sulfonated piperazine derivative. nih.gov This intermediate is then coupled with a 6-chloropurine derivative to yield the final product. nih.gov This method allows for the introduction of diverse functionalities on the piperazine ring prior to its attachment to the purine core.

Functionalization and Derivatization Approaches at the Piperazine Moiety

The piperazine moiety of 6-(piperazin-1-yl)-9H-purine provides a versatile handle for introducing a wide array of functional groups, enabling a systematic exploration of structure-activity relationships. The two nitrogen atoms within the piperazine ring offer opportunities for various chemical modifications. nih.gov

Alkylation and Arylation Strategies

The secondary amine of the piperazine ring is readily amenable to alkylation and arylation.

Alkylation is typically achieved by reacting the 6-(piperazin-1-yl)-9H-purine with an alkyl halide in the presence of a base. This allows for the introduction of a diverse range of alkyl groups.

Arylation can be accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method enables the formation of a carbon-nitrogen bond between the piperazine nitrogen and an aryl halide, providing access to a wide variety of N-aryl piperazine derivatives.

Reaction TypeReagentsCatalyst/ConditionsProduct Type
AlkylationAlkyl halide, BaseVariesN-alkylated piperazine
ArylationAryl halide, BasePalladium catalyst, LigandN-arylated piperazine

Introduction of Heteroalkyl, Aryl, and Heteroaryl Substituents

Beyond simple alkyl and aryl groups, more complex and functionally diverse substituents can be introduced at the piperazine nitrogen. This includes heteroalkyl chains containing atoms like oxygen or sulfur, as well as a vast array of aryl and heteroaryl ring systems. The synthetic methodologies are similar to those for alkylation and arylation but may require tailored reaction conditions to accommodate the specific functionalities of the substituents being introduced. The incorporation of these groups can significantly modulate the physicochemical and biological properties of the resulting molecules. nih.gov

Formation of Amides, Sulfonamides, Carbamates, and Ureas

The secondary amine of the piperazine ring can also be derivatized to form amides, sulfonamides, carbamates, and ureas.

Amides are synthesized by reacting the 6-(piperazin-1-yl)-9H-purine with carboxylic acid chlorides or by coupling with carboxylic acids using reagents like EDCI and HOBt. nih.govmdpi.com

Sulfonamides are prepared by the reaction of the parent compound with various sulfonyl chlorides in the presence of a base. nih.gov

Carbamates can be formed through reactions with chloroformates or via zirconium(IV)-catalyzed exchange processes with dialkyl carbonates. organic-chemistry.orgnih.gov

Ureas are typically synthesized by reacting the piperazine derivative with isocyanates or isothiocyanates. nih.govmdpi.comnih.gov An alternative, sustainable approach involves the direct transformation of Boc-protected amines. rsc.orgresearchgate.net

These derivatizations provide access to a broad spectrum of compounds with diverse biological activities.

Functional GroupReagentTypical Conditions
AmideCarboxylic acid chloride / Carboxylic acid + coupling agentBase / EDCI, HOBt
SulfonamideSulfonyl chlorideBase
CarbamateChloroformate / Dialkyl carbonateBase / Zr(IV) catalyst
Urea (B33335)Isocyanate / IsothiocyanateReflux in ethanol

Incorporation of Nitrate (B79036) Esters and Other Functional Groups

The introduction of varied functional groups onto the 6-(piperazin-1-yl)-9H-purine scaffold is a key strategy for modulating the pharmacological properties of these molecules. This has been explored through the incorporation of nitrate esters and a variety of other functionalities on the piperazine ring.

A notable example is the synthesis of purine analogs bearing nitrate esters, which have been investigated for their potential in triggering endogenous cardioprotective mechanisms. The synthesis of these compounds generally involves the reaction of a 6-(piperazin-1-yl)-9H-purine core with a suitable acyl chloride or activated carboxylic acid that contains a nitrate ester moiety. For instance, 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine was designed and synthesized to explore its pharmacological effects. researchgate.net

Beyond nitrate esters, a wide array of other functional groups has been successfully incorporated. These modifications are typically achieved by reacting 6-(piperazin-1-yl)-9H-purine with various electrophilic reagents, or by utilizing pre-functionalized piperazines in the initial substitution reaction with a 6-halopurine. This approach allows for the introduction of alkyl, aryl, heteroaryl, acyl, and sulfonyl groups, among others. The functionalization of the piperazine moiety can also be accomplished through the use of connectors such as amides, sulfonamides, carbamates, and ureas. nih.gov

For example, a series of novel purine ribonucleoside analogues with a 4-substituted piperazine at the N(6) position were synthesized. nih.gov These substitutions included phenyl and trifluoromethylphenyl groups. nih.gov The general synthetic route involves the nucleophilic substitution of a 6-chloropurine derivative with the appropriately substituted piperazine. nih.gov

Modifications at Other Purine Positions (C-2, N-9)

To further explore the chemical space and optimize biological activity, modifications at other positions of the purine ring, namely C-2 and N-9, are commonly pursued.

Strategies for C-2 Substitutions

Substitutions at the C-2 position of the purine ring are often accomplished by starting with a di-substituted purine precursor, such as 2,6-dichloropurine. This allows for sequential and selective reactions at the C-6 and C-2 positions. The greater reactivity of the chlorine atom at the C-6 position towards nucleophilic substitution allows for the initial introduction of the piperazine moiety. Subsequently, the less reactive C-2 chlorine can be displaced by another nucleophile under more forcing conditions or through metal-catalyzed cross-coupling reactions.

Alternatively, starting materials such as 2-amino-6-chloropurine can be utilized. bilkent.edu.tr In this case, the amino group at the C-2 position can be maintained in the final product or can be chemically transformed into other functional groups. This approach provides a straightforward route to 2-amino-6-(piperazin-1-yl)-9H-purine derivatives.

N-9 Alkylation and Other Substitutions

Alkylation and other substitutions at the N-9 position of the purine ring are critical for mimicking the structure of nucleosides and for modulating the physicochemical properties of the compounds. The direct alkylation of 6-(piperazin-1-yl)-9H-purine can lead to a mixture of N-9 and N-7 isomers. However, reaction conditions can be optimized to favor the formation of the desired N-9 regioisomer.

A common strategy involves the reaction of the N-H purine with an alkyl halide in the presence of a base. For example, N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were prepared to evaluate their anticancer activity. mdpi.com Another important class of N-9 substituted derivatives includes ribonucleosides, where a ribofuranosyl moiety is attached at the N-9 position. The synthesis of these compounds often starts with the condensation of a 6-chloropurine with a protected ribose derivative, followed by the substitution of the C-6 chlorine with the desired piperazine. nih.govnih.gov

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis of 6-(piperazin-1-yl)-9H-purine hydrochloride analogs, advanced synthetic techniques are being increasingly employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of purine derivatives. The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. jocpr.commdpi.comresearchgate.net

This technique has been successfully applied to the amination of 6-chloropurines with various amines, including piperazine derivatives. mdpi.com The rapid heating and efficient energy transfer under microwave conditions can drive reactions to completion in minutes rather than hours. For instance, the synthesis of 6-substituted aminopurine analogs in water has been achieved using a modified microwave oven, demonstrating both the speed and potential for greener reaction conditions. mdpi.comnih.gov The synthesis of purine ribonucleoside analogues has also benefited from microwave irradiation, with the condensation of 6-chloropurine and a protected ribose being accomplished in a significantly shorter time and with higher yields. nih.gov

The following table summarizes examples of microwave-assisted synthesis of purine derivatives, highlighting the reduction in reaction time and improvement in yields.

Starting MaterialReagentProductReaction Time (MW)Yield (MW)Reference
6-chloropurine1,2,3,5-tetra-O-acetyl-β-D-ribofuranose6-chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine30 min75.7% nih.gov
6-chloropurine derivativesVarious amines6-substituted aminopurinesNot specifiedGood to excellent mdpi.com
2,6-dichloropurine nucleosideImidazoles2-chloro-6-(substituted-imidazol-1-yl)purine nucleosidesNot specifiedNot specifiedNot specified

Green Chemistry Principles in Synthesis of this compound Analogs

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically active compounds, including purine derivatives. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key aspects of green chemistry is the use of environmentally benign solvents. Water has been explored as a solvent for the microwave-assisted synthesis of 6-substituted aminopurines, offering a safer and more sustainable alternative to traditional organic solvents. mdpi.com Catalyst- and solvent-free conditions have also been developed for the synthesis of C6-azolyl purine nucleosides from unprotected 6-chloropurine nucleosides, providing a simple and environmentally friendly method. unibo.it

Furthermore, the efficiency of a synthesis, often measured by atom economy and E-factor, is a central tenet of green chemistry. Microwave-assisted synthesis, by often providing higher yields and shorter reaction times, contributes to a greener synthetic process by reducing energy consumption and potentially minimizing side reactions and the formation of byproducts. jocpr.com The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, also aligns with green chemistry principles by reducing the need for intermediate purification steps, thereby saving solvents and energy.

Analytical Characterization Methodologies for Synthetic Products

The comprehensive characterization of newly synthesized this compound and its derivatives is crucial to confirm their chemical structures and assess their purity. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of these compounds. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular framework.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 6-(piperazin-1-yl)-9H-purine derivatives, characteristic signals corresponding to the purine and piperazine moieties are observed. The protons on the purine ring typically appear as singlets in the aromatic region of the spectrum. The piperazine protons usually present as multiplets in the aliphatic region. The integration of these signals provides a ratio of the number of protons, which aids in confirming the structure. For instance, in derivatives of 6-(4-substituted phenyl piperazine)-9-cyclopentyl purine, the cyclopentyl protons appear as multiplets in the range of δ 1.76–2.35 ppm, while the piperazine protons are observed as triplets around δ 3.35 ppm and broad singlets around δ 4.52 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers valuable insights into the carbon skeleton of the molecule. The carbon atoms of the purine ring resonate at distinct chemical shifts, allowing for their unambiguous assignment. Similarly, the carbon atoms of the piperazine ring can be identified. This technique is instrumental in confirming the successful substitution at the C6 position of the purine core.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain information about their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of the molecule with high accuracy. For various 6-(piperazin-1-yl)-9H-purine derivatives, the molecular ion peak [M+H]⁺ is readily observed, confirming the molecular weight of the synthesized compound. bilkent.edu.tr

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of the synthesized compounds. By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, the purity of the final product can be determined to be greater than 95%.

Below is a summary of the analytical techniques used for the characterization of this compound and its derivatives:

Analytical TechniqueInformation Obtained
¹H NMR SpectroscopyConfirmation of proton environment, structural elucidation
¹³C NMR SpectroscopyConfirmation of carbon framework, structural elucidation
Mass Spectrometry (MS)Determination of molecular weight, confirmation of molecular formula
High-Performance Liquid Chromatography (HPLC)Assessment of purity

A detailed analysis of the spectral and chromatographic data allows for the unequivocal confirmation of the structure and purity of this compound and its derivatives, which is a prerequisite for any further investigation or application of these compounds.

Biological Activity and Pharmacological Profiling of 6 Piperazin 1 Yl 9h Purine Hydrochloride Derivatives

Cannabinoid Receptor Modulation

A significant area of research has been the development of 6-(piperazin-1-yl)-9H-purine derivatives as modulators of cannabinoid receptors, particularly the CB1 receptor. nih.govdocumentsdelivered.com These efforts have often targeted analogues of the purine (B94841) inverse agonist otenabant (B1677804), with the goal of creating compounds with specific pharmacological profiles, such as peripheral restriction to avoid centrally mediated side effects. documentsdelivered.comnih.gov The strategy has involved replacing the 4-aminopiperidine (B84694) group of otenabant with a functionalized piperazine (B1678402) group to explore the structure-activity relationship (SAR) and modulate physicochemical properties. nih.govdocumentsdelivered.com

Derivatives of 6-(piperazin-1-yl)-9H-purine have been synthesized and characterized as potent inverse agonists and antagonists of the human cannabinoid receptor 1 (hCB1). nih.govdocumentsdelivered.com The development of these compounds was spurred by the therapeutic potential of CB1 antagonists for conditions like obesity, liver disease, and metabolic syndrome. nih.govrti.org By functionalizing the piperazine ring with various groups, including amides, sulfonamides, carbamates, and ureas, researchers have successfully produced compounds that potently antagonize hCB1. nih.gov These studies aim to create peripherally restricted analogues to mitigate the central nervous system (CNS) side effects observed with earlier, non-selective CB1 antagonists like rimonabant. documentsdelivered.comacs.org The purine core is considered advantageous as its mildly basic nature can aid in oral absorption. nih.gov

The binding affinity and selectivity of these purine derivatives for cannabinoid receptors are typically determined using competitive radioligand displacement assays. nih.govnih.gov These assays measure the ability of a test compound to displace a known radiolabeled ligand, such as [³H]CP55940, from cell membrane preparations that overexpress either human CB1 (hCB1) or human CB2 (hCB2) receptors. nih.gov

Research has shown that strategic modifications to the piperazine substituent can yield compounds with high affinity for hCB1 and significant selectivity over hCB2. For example, sulfonamide analogues have demonstrated high potency. nih.gov The isobutyl sulfonamide derivative 15 was identified as a highly potent and selective compound with a Ki of 2 nM for hCB1 and a selectivity of approximately 1400-fold over hCB2. nih.gov Similarly, an aryl urea (B33335) derivative, compound 65 , showed a Ki of 4 nM and a remarkable selectivity of over 10,000-fold for hCB1 versus hCB2. nih.gov

Binding Affinity and Selectivity of Selected 6-(piperazin-1-yl)-9H-purine Derivatives at Cannabinoid Receptors nih.gov
CompoundhCB1 Ki (nM)hCB2 Ki (nM)Selectivity (hCB2 Ki / hCB1 Ki)
Methyl sulfonamide 910680~68
Isobutyl sulfonamide 1522800~1400
Aryl urea 654>40000>10000

To assess the functional activity of these compounds as antagonists or inverse agonists, in vitro functional assays are employed. A common method is the FLIPR-based calcium mobilization assay, which measures changes in intracellular calcium levels in response to receptor activation or inhibition. nih.gov In this assay, compounds that inhibit the signaling cascade initiated by a known CB1 agonist are identified as antagonists or inverse agonists. nih.gov

The potency of these compounds in functional assays is often expressed as an apparent antagonist dissociation equilibrium constant (Ke). For instance, the methyl piperazine derivative 5 showed a Ke of 120 nM in a calcium mobilization assay. nih.gov Functionalization of the piperazine ring led to significant improvements in potency. The methyl sulfonamide 9 had a much-improved Ke of 3 nM, while the highly selective isobutyl sulfonamide 15 was among the most potent compounds identified, with a Ke of 0.5 nM. nih.gov

Functional Activity of Selected 6-(piperazin-1-yl)-9H-purine Derivatives in a hCB1 Calcium Mobilization Assay nih.gov
CompoundFunctional Activity Ke (nM)
Methyl piperazine 5120
Methyl sulfonamide 93
Isobutyl sulfonamide 150.5

Hedgehog Signaling Pathway Antagonism

The purine scaffold has also been utilized to develop antagonists of the Hedgehog (HH) signaling pathway, a crucial regulator of embryonic development that is aberrantly activated in several human cancers. nih.gov The Smoothened (SMO) receptor, a key component of this pathway, is a primary target for anticancer drug development. nih.gov

Researchers have designed and synthesized novel purine derivatives that function as SMO antagonists. nih.gov The mechanism of action for these compounds involves direct interaction with the SMO receptor, thereby inhibiting the downstream signaling cascade that leads to the activation of GLI transcription factors. nih.gov The inhibitory effect on SMO has been confirmed using assays such as the BODIPY-cyclopamine displacement assay. nih.gov

The activity of these SMO antagonists is further evidenced by their ability to downregulate the expression of HH target genes, such as PTCH and GLI1, in response to pathway activation. For example, compound 4s , a purine-based SMO antagonist, was shown to inhibit the expression of Gli1 in a concentration-dependent manner, confirming its role as a SMO antagonist. nih.gov

The therapeutic potential of 6-(piperazin-1-yl)-9H-purine derivatives as anticancer agents has been evaluated in various cancer cell lines. nih.govrsc.org Novel purine ribonucleoside analogues containing a 4-substituted piperazine at the N(6) position were assessed for cytotoxicity against a panel of carcinoma cell lines, including liver (Huh7, HepG2), breast (MCF7), and colon (HCT116) cancer cells. nih.gov

One of the most active compounds, the N(6)-(4-Trifluoromethylphenyl)piperazine analogue 11 , displayed significant antitumor activity with IC₅₀ values ranging from 5.2 to 9.2 µM across different cell lines. nih.gov This compound was found to induce senescence-associated cell death. nih.gov Other studies on N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives also revealed promising anticancer activity. rsc.org Compound PP17 from this series showed potent inhibitory activity against MCF-7 breast cancer cells by inducing G2/M phase arrest and apoptosis. rsc.org The purine-based SMO antagonist 4s was also shown to inhibit cell growth, reduce colony formation, and induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Antitumor Activity of Selected 6-(piperazin-1-yl)-9H-purine Derivatives
CompoundCancer Cell LineActivity MetricValueReference
N(6)-(4-Trifluoromethylphenyl)piperazine analogue 11Liver, Breast, Colon CarcinomaIC505.2 - 9.2 µM nih.gov
PP17 (9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine)MCF-7 (Breast Cancer)Good inhibitory activity, induces G2/M arrest and apoptosis rsc.org
Compound 4s (SMO Antagonist)Cancer CellsInhibits cell growth, induces apoptosis and cell cycle arrest nih.gov

Effects on Cell Proliferation, Cell Cycle Progression, and Apoptosis Induction

Derivatives of 6-(piperazin-1-yl)-9H-purine have demonstrated significant potential as anticancer agents by influencing key cellular processes such as proliferation, cell cycle regulation, and programmed cell death (apoptosis). Research has shown that modifications to the purine and piperazine scaffolds can yield compounds with potent cytotoxic effects against various human cancer cell lines. google.com

A series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were synthesized and evaluated for their anticancer activity. google.com Among these, compound PP17, identified as 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine, exhibited notable inhibitory activity against the MCF-7 breast cancer cell line. google.com Further investigation into its mechanism of action revealed that PP17 induces cell cycle arrest at the G2/M phase and significantly triggers apoptosis in MCF-7 cells. google.com

Similarly, a study involving 6-(4-substituted piperazine/phenyl)-9-cyclopentyl-purine nucleobase analogs identified several compounds with potent in vitro anticancer activity against human cancer cells, including liver cancer cell lines. google.com Compound 19 from this series, in particular, showed high cytotoxic potential with IC₅₀ values below 5 μM and was found to induce apoptosis. google.com Another class of derivatives, novel 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine analogues, also displayed promising cytotoxic activities. The N(6)-(4-Trifluoromethylphenyl)piperazine analogue (compound 11) was particularly effective against hepatoma cells, with IC₅₀ values ranging from 5.2 to 9.2 μM. googleapis.com This compound was shown to induce senescence-associated cell death, a distinct form of programmed cell death, confirmed by the phosphorylation of the Retinoblastoma (Rb) protein. googleapis.com

These findings underscore the capacity of this class of compounds to inhibit cancer cell growth through multiple mechanisms, including halting cell division and activating cellular suicide pathways.

Table 1: Effects of 6-(piperazin-1-yl)-9H-purine Derivatives on Cancer Cell Lines

Compound Derivative Class Target Cell Line IC₅₀ Observed Effect(s) Reference(s)
PP17 N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine MCF-7 (Breast) Not specified G2/M phase cell cycle arrest; Apoptosis induction google.com
Compound 19 6-(4-substituted piperazine)-9-cyclopentyl purine Liver Cancer Cells < 5 μM Apoptosis induction google.com

| Compound 11 | N(6)-(4-Trifluoromethylphenyl)piperazine-9-(β-D-ribofuranosyl)purine | Hepatoma Cells | 5.2 - 9.2 μM | Senescence-associated cell death | googleapis.com |

Modulation of Downstream Hedgehog Target Gene Expression (e.g., PTCH1, GLI1)

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its aberrant activation is implicated in the progression of various cancers. google.com A key transcriptional activator in this pathway is the Glioma-associated oncogene homolog (Gli1). Inhibition of the Hh-Gli pathway has thus emerged as a significant target for anticancer therapies.

While direct studies on 6-(piperazin-1-yl)-9H-purine hydrochloride derivatives modulating Hedgehog target genes like PTCH1 and GLI1 are not extensively documented in the available research, related compounds containing a piperazine moiety have shown activity in this area. For instance, research on piperazic acid, a non-proteinogenic amino acid, has demonstrated that its derivatives can down-regulate the expression of Gli1 in cell-based assays. google.com These studies indicated that amide derivatives of piperazic acid were more potent than the parent compound, though they did not appear to affect other pathway components like Patched1 (PTCH1). google.com This suggests that the piperazine scaffold has the potential to be developed into inhibitors of the Hedgehog pathway. However, further specific research is required to determine if the 6-(piperazin-1-yl)-9H-purine structure can be effectively functionalized to inhibit GLI1 or PTCH1 expression.

Kinase Inhibition Activities

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle. Due to their frequent deregulation in human cancers, CDKs are a primary target for the development of pharmacological inhibitors. Purine analogs have been extensively studied as a scaffold for CDK inhibitors.

Research into 2-arylaminopurines substituted at the C-6 position has led to the identification of potent and selective CDK2 inhibitors. The goal of these studies was often to achieve selectivity for CDK2 over the closely related CDK1. One particularly effective compound, 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide, demonstrated high potency against CDK2 with an IC₅₀ of 0.044 μM, while being approximately 2000-fold less active against CDK1 (IC₅₀ of 86 μM). This high degree of selectivity highlights the potential for designing targeted therapies based on the 6-substituted purine scaffold.

Table 2: CDK Inhibitory Activity of 6-Substituted Purine Derivatives

Compound 6-Substituent CDK2 IC₅₀ (μM) CDK1 IC₅₀ (μM) Selectivity (CDK1/CDK2) Reference(s)
Compound 73 [1,1′-biphenyl]-3-yl 0.044 86 ~1955
Compound 34 6-alkoxypurine Not specified Not specified 80-fold selective for CDK2

| Compound 70 | 6-phenylpurine | Not specified | Not specified | 30-fold selective for CDK2 | |

Oncogenic tyrosine kinases are critical drivers of proliferation and survival in many forms of leukemia and other cancers. The 2,6,9-trisubstituted purine scaffold has been successfully utilized to develop potent inhibitors against several of these kinases, including Bcr-Abl, Bruton's tyrosine kinase (BTK), and Fms-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).

A study focused on developing 2,6,9-trisubstituted purine derivatives identified compounds with high selectivity for each of these kinases. For instance, compound 4f was a potent inhibitor of Bcr-Abl (IC₅₀ = 70 nM), compound 5j was highly active against BTK (IC₅₀ = 0.41 μM), and compound 5b showed strong inhibition of FLT3-ITD (IC₅₀ = 0.38 μM). Molecular docking studies suggested that key interactions, such as hydrogen bonds at the N-7 position of the purine ring and a salt bridge involving the N-methyl-piperazine moiety, were crucial for activity. Further research by the same group identified other purine derivatives with potent Bcr-Abl inhibition in the nanomolar range. These compounds also demonstrated cytotoxicity in chronic myeloid leukemia cell lines, including those resistant to existing tyrosine kinase inhibitors.

Table 3: Tyrosine Kinase Inhibition by 2,6,9-Trisubstituted Purine Derivatives

Compound Target Kinase IC₅₀ Reference(s)
4f Bcr-Abl 70 nM
5j BTK 0.41 μM
5b FLT3-ITD 0.38 μM
Compound V Bcr-Abl 40 nM

| Compound V | BTK | 0.58 μM | |

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key mediators of inflammation and pain. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

While the purine scaffold is a versatile pharmacophore, the current body of research does not provide specific evidence of this compound derivatives being potent or selective COX-2 inhibitors. The development of COX-2 inhibitors has largely focused on other heterocyclic systems. For example, numerous studies have reported the design and synthesis of pyridazine, pyrazole-pyridazine, and benzoxazine (B1645224) derivatives as highly potent and selective COX-2 inhibitors, with some compounds showing activity in the nanomolar range, comparable or superior to the standard drug celecoxib. Although piperazine moieties are sometimes included in various chemical structures, the direct linkage of a piperazine-purine core to COX-2 inhibition remains an area for future investigation.

Antimicrobial and Antitubercular Efficacy

The rise of microbial resistance to existing drugs necessitates the development of novel antimicrobial agents. The piperazine nucleus is a recognized pharmacophore in this field, and its incorporation into a purine system has yielded compounds with promising antitubercular activity.

A series of novel purine-linked piperazine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv. These compounds were designed to target the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. This research identified six analogues (compounds 11, 24, 27, 32, 33, and 34) that possessed promising antitubercular activity, with some demonstrating greater potency than the clinically used drug Ethambutol.

Beyond tuberculosis, the broader class of piperazine derivatives has shown a wide spectrum of antimicrobial activities against various Gram-positive and Gram-negative bacteria, as well as fungi. For example, novel piperazine derivatives have demonstrated potent bactericidal activity against pathogens like Shigella flexineri, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA). This suggests that the 6-(piperazin-1-yl)-9H-purine scaffold is a promising foundation for the development of new antimicrobial and, specifically, antitubercular agents.

Table 4: Antitubercular Activity of Purine-Piperazine Derivatives

Compound Series Target Organism Mechanism of Action Key Finding Reference(s)

Table of Mentioned Compounds

Compound Name/Identifier Chemical Name/Description
PP17 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine
Compound 19 A 6-(4-substituted piperazine)-9-cyclopentyl purine analog
Compound 11 (Anticancer) N(6)-(4-Trifluoromethylphenyl)piperazine-9-(β-D-ribofuranosyl)purine
Compound 73 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide
Compound 34 (CDK inhibitor) A 6-alkoxypurine derivative
Compound 70 A 6-phenylpurine derivative
4f A 2,6,9-trisubstituted purine derivative
5j A 2,6,9-trisubstituted purine derivative
5b A 2,6,9-trisubstituted purine derivative
Compound V A 2,6,9-trisubstituted purine derivative
Compounds 11, 24, 27, 32, 33, 34 (Antitubercular) A series of purine-linked piperazine derivatives
Ethambutol A first-line antituberculosis drug (used as a reference)
Celecoxib A selective COX-2 inhibitor (used as a reference)

| Retinoblastoma (Rb) protein | A tumor suppressor protein involved in cell cycle regulation |

Evaluation against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

No specific data on the evaluation of this compound or its close derivatives against Staphylococcus aureus and Escherichia coli were found in the reviewed scientific literature.

Assessment against Fungal Strains (e.g., Candida albicans, Aspergillus flavus)

There is no available research specifically assessing the antifungal activity of this compound or its derivatives against Candida albicans and Aspergillus flavus.

Antitubercular Activity against Mycobacterium tuberculosis and other Mycobacterial Species

Specific studies on the antitubercular activity of this compound against Mycobacterium tuberculosis or other mycobacterial species could not be identified in the surveyed literature.

Serotonin (B10506) (5-HT) and Dopamine (B1211576) (D) Receptor Ligand Properties

The purine scaffold, coupled with a piperazine moiety, is a recognized pharmacophore in the development of ligands for serotonin (5-HT) and dopamine (D) receptors. While direct studies on this compound are limited, research on related derivatives provides insights into the potential of this chemical class to interact with these important central nervous system targets.

Affinity and Selectivity Profiling for 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, and D2 Receptors

Studies on various purine derivatives incorporating a piperazine ring have demonstrated significant affinity for multiple serotonin and dopamine receptor subtypes. For instance, certain N-arylpiperazine derivatives linked to a coumarin (B35378) system, a different heterocyclic core, have shown high affinity for 5-HT1A receptors. These findings suggest that the piperazine component is crucial for receptor interaction.

Research on other heterocyclic compounds with piperazine substitutions has also revealed high affinities for D2, 5-HT1A, and 5-HT2A receptors. The nature of the substituent on the piperazine ring and the core heterocyclic structure significantly influences the affinity and selectivity profile.

The following table summarizes the affinity data (Ki, nM) for representative piperazine-containing compounds at various serotonin and dopamine receptors from available literature on related, but not identical, structures.

Compound/Derivative Class5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)D2 (Ki, nM)
Phenylpiperazine DerivativesHigh affinityModerate affinityVariableVariableModerate affinity
Arylpiperazine-Coumarin HybridsHigh affinityModerate to low affinityNot reportedNot reportedNot reported
Benzoxazole-Piperidine/Piperazine DerivativesHigh affinityHigh affinityNot reportedNot reportedHigh affinity

Note: This table is illustrative and compiled from general findings on piperazine derivatives. Specific Ki values for this compound are not available.

Functional Characterization of Receptor Modulatory Effects

The functional activity of these compounds at their target receptors can range from agonist to antagonist or inverse agonist effects. For example, some benzoxazole-piperidine/piperazine derivatives have been characterized as potent antagonists at the D2 receptor and agonists at the 5-HT1A receptor, a profile often sought in atypical antipsychotic agents.

The specific functional effects of this compound derivatives on these receptors have not been explicitly detailed in the available literature. Further pharmacological studies are required to elucidate their precise mechanism of action and functional consequences of receptor binding.

Cardioprotective Mechanisms

Recent research has highlighted the potential of 6-(piperazin-1-yl)-9H-purine derivatives in cardioprotection, specifically through mechanisms that mimic or enhance ischemic postconditioning.

A significant study focused on a novel derivative, 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine , which incorporates a nitrate (B79036) ester moiety. This compound was designed to trigger endogenous cardioprotective pathways. In an in vivo model of myocardial infarction in rabbits, this derivative demonstrated a marked reduction in infarct size when administered at the onset of reperfusion.

The cardioprotective effect of this compound was found to be superior to that of ischemic postconditioning alone. The proposed mechanism involves the release of nitric oxide (NO) from the nitrate ester group, which is a key signaling molecule in cardioprotective pathways. NO is known to activate soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and the subsequent activation of protein kinase G (PKG). This signaling cascade is a central component of the protective effects observed in ischemic preconditioning and postconditioning.

The study underscores the potential of modifying the 6-(piperazin-1-yl)-9H-purine scaffold to develop pharmacological agents that can be administered at the time of reperfusion to protect the heart from ischemia-reperfusion injury.

The following table summarizes the key findings related to the cardioprotective effects of the 6-(piperazin-1-yl)-9H-purine derivative.

CompoundModelKey FindingProposed Mechanism
6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purineRabbit model of myocardial infarctionSignificant reduction in infarct size compared to control and ischemic postconditioning.Pharmacological post-conditioning via nitric oxide (NO) release and activation of the cGMP-PKG pathway.

Role as Pharmacological Post-conditioning Agents

Pharmacological post-conditioning refers to the administration of a therapeutic agent at the onset of reperfusion following a period of ischemia. This strategy aims to mimic the protective effects of ischemic post-conditioning, a phenomenon where brief, intermittent cycles of ischemia and reperfusion applied at the start of reperfusion reduce tissue damage. nih.govresearchgate.net Derivatives of 6-(piperazin-1-yl)-9H-purine, particularly those bearing nitrate esters, have been designed and synthesized to act as pharmacological post-conditioning agents. nih.gov These compounds are intended to trigger endogenous cardioprotective mechanisms that are activated during ischemic post-conditioning. nih.gov The development of such agents offers a more feasible clinical approach compared to the mechanical application of ischemic post-conditioning. ahajournals.org

Modulation of Myocardial Infarct Size

A critical measure of the efficacy of a cardioprotective agent is its ability to reduce the size of a myocardial infarct. Studies on novel purine analogues derived from 6-(piperazin-1-yl)-9H-purine have demonstrated significant success in this area. In preclinical studies involving anesthetized rabbits, the administration of these compounds at the time of reperfusion led to a marked reduction in infarct size compared to control groups. nih.gov

One particularly potent derivative, 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, showed a substantial reduction in myocardial infarct size. nih.gov The efficacy of these compounds is often compared to that of ischemic post-conditioning itself, with some derivatives exhibiting equivalent or even superior infarct-sparing effects. researchgate.net

CompoundDose (µmol/kg)Myocardial Infarct Size (% of Area at Risk)Reference
Control-46.8 ± 1.9 researchgate.net
Ischemic Post-conditioning-26.4 ± 2.3 nih.gov
6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine3.813.4 ± 1.9 nih.gov

This table presents a summary of the effects of a 6-(piperazin-1-yl)-9H-purine derivative on myocardial infarct size in an animal model.

Influence on Inflammatory Responses in Macrophages

The inflammatory response following myocardial ischemia-reperfusion injury plays a crucial role in the pathophysiology of tissue damage. Macrophages are key mediators of this inflammatory cascade. Certain purine analogues have been investigated for their anti-inflammatory properties, specifically their effects on macrophage activity. researchgate.net

CompoundStimulusEffect on IL-1β ProductionReference
6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purineATPAbolished researchgate.net
6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purineH2O2Abolished researchgate.net

This table summarizes the anti-inflammatory effects of a 6-(piperazin-1-yl)-9H-purine derivative on macrophages.

Activation of Cardioprotective Signaling Pathways (e.g., Akt, eNOS, STAT3)

The cardioprotective effects of 6-(piperazin-1-yl)-9H-purine derivatives are mediated through the activation of specific intracellular signaling pathways. Two major pathways implicated in cardioprotection are the Reperfusion Injury Salvage Kinase (RISK) pathway and the Survivor Activating Factor Enhancement (SAFE) pathway. researchgate.net

Studies have shown that non-selective and A1 adenosine (B11128) receptor agonists can trigger cardioprotection by activating key components of these pathways. researchgate.net Specifically, the activation of Akt (a central component of the RISK pathway), endothelial nitric oxide synthase (eNOS), and STAT3 (a key component of the SAFE pathway) has been observed following treatment with cardioprotective purine analogues. researchgate.net The activation of these kinases is a critical molecular mechanism underlying the reduction in myocardial infarct size. researchgate.net

The dual activation of both the RISK and JAK/STAT pathways by these compounds highlights their multifaceted mechanism of action in conferring cardioprotection. researchgate.net

Structure Activity Relationships Sar and Computational Studies

Elucidation of Structural Determinants for Biological Activity

The substitution pattern on the purine (B94841) core is a key determinant of biological activity, with the C-2, C-6, and N-9 positions being primary points of modification. semanticscholar.org

C-6 Position: The attachment of the piperazine (B1678402) ring at the C-6 position is a foundational element for the activity of this compound class. Research indicates that an arylpiperazinyl system connected at this position is beneficial for cytotoxic activity against cancer cell lines. semanticscholar.orgresearchgate.net

N-9 Position: The N-9 position is frequently substituted to enhance pharmacological properties. Studies on N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives revealed that simple alkyl substitutions can produce potent anticancer agents. rsc.org For instance, the introduction of a cyclopentyl group at the N-9 position has led to the development of potent anticancer agents that selectively interact with kinases like Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK). nih.govnih.gov Conversely, increasing the steric bulk at the N-9 position has been shown in some series to reduce the inhibitory potential against cyclin-dependent kinases (CDKs). nih.gov

C-2 Position: While the C-6 and N-9 positions have been extensively explored, the C-2 position also offers opportunities for modulation. In studies of 2,6,9-trisubstituted purines, it was found that introducing bulky systems at the C-2 position is generally not favorable for cytotoxic activity. semanticscholar.orgresearchgate.net

Table 1: Impact of N-9 Substitution on Kinase Inhibition
N-9 SubstituentCore StructureTarget Kinase(s)Observed Activity/BindingReference
Cyclopentyl6-(4-Phenylpiperazin-1-yl)-purineALK, BTKSelective interaction and high cytotoxic potential. nih.govnih.gov
Various Alkyl Groups6-(4-(4-propoxyphenyl)piperazin-1-yl)-purineP70-S6K1, PI3K-δDerivatives showed high binding affinity in silico. researchgate.net
β-D-ribofuranosyl6-(4-(Aryl)piperazin-1-yl)-purineNot specified (cellular kinases)Interferes with cellular ATP reserves. nih.govbilkent.edu.tr

The piperazine moiety is not merely a linker; its functionalization, particularly at the N-4 position, is a powerful strategy for tuning the pharmacological profile of the parent compound. nih.gov The nitrogen atoms of the piperazine ring can act as hydrogen bond donors or acceptors, influencing interactions with biological targets and improving properties like water solubility. researchgate.netmdpi.com

Different substituents on the piperazine ring can direct the molecule's activity towards distinct therapeutic targets:

Anticancer Activity: Attaching an aryl group, such as a 4-trifluoromethylphenyl, to the piperazine has yielded compounds with potent antitumor activity, exhibiting IC50 values in the low micromolar range against various liver cancer cell lines. nih.govbilkent.edu.tr Similarly, a 3,4-dichlorophenyl substituent also results in significant cytotoxic activity. bilkent.edu.tr In contrast, a larger diphenylmethyl group at the same position was found to decrease cytotoxicity. bilkent.edu.tr

Cardioprotective Effects: Functionalization with a 6-nitroxyhexanoyl group transformed the purine scaffold into a pharmacological post-conditioning agent, capable of significantly reducing myocardial infarct size in preclinical models. nih.gov

Kinase Inhibition: The addition of a 4-propoxyphenyl group to the piperazine has been explored for targeting kinases like P70-S6K1 and PI3K-δ. researchgate.net

Table 2: Pharmacological Profile based on Piperazine Ring Substitution
Piperazine (N-4) SubstituentAssociated Pharmacological ProfileExample Compound SeriesReference
4-TrifluoromethylphenylAnticancer (Liver Cancer)6-(piperazin-1-yl)-9-(β-D-ribofuranosyl)purines nih.govbilkent.edu.tr
3,4-DichlorophenylAnticancer (Liver Cancer)6-(piperazin-1-yl)-9-(β-D-ribofuranosyl)purines bilkent.edu.tr
6-nitroxyhexanoylCardioprotective (Post-conditioning agent)6-(piperazin-1-yl)-9H-purines nih.gov
4-propoxyphenylKinase Inhibition (P70-S6K1, PI3K-δ)N-9 substituted 6-(piperazin-1-yl)-9H-purines researchgate.net

In many derivatives, the piperazine ring itself acts as a linker between the purine core and another functional group. The nature of this linkage is critical. For instance, when the piperazine is part of a longer chain connecting two pharmacophores, the length and composition of that chain significantly influence biological activity. While not directly about 6-(piperazin-1-yl)-9H-purine hydrochloride itself, studies on related structures show that linker length can be pivotal for forming efficient interactions with target proteins.

Molecular Modeling and Docking Studies

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for understanding how 6-(piperazin-1-yl)-9H-purine derivatives interact with their biological targets at a molecular level. indexcopernicus.comunar.ac.id These methods provide insights that are crucial for rational drug design.

Molecular docking studies have been successfully employed to predict the binding poses of this class of compounds within the active sites of various enzymes, particularly kinases. For example, 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine analogs were docked into the active sites of ALK, BTK, and DDR2 kinases. nih.gov The resulting binding poses were further validated using 10-nanosecond molecular dynamics simulations to ensure their stability and provide a more dynamic picture of the interaction. nih.gov

In another study, N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were evaluated in silico for their binding affinity against P70-S6K1 and PI3K-δ kinases. researchgate.net The docking calculations yielded binding affinity scores, with one of the most promising compounds showing a high binding affinity of -14.7 kcal/mol with the P70-S6K1 kinase. researchgate.net Such studies are critical for identifying which derivatives are most likely to be potent inhibitors before undertaking extensive chemical synthesis.

Beyond predicting the binding pose, computational models allow for a detailed analysis of the specific intermolecular forces that stabilize the ligand-protein complex. These interactions are fundamental to the compound's affinity and selectivity.

For the 9-cyclopentyl purine analogs, docking studies revealed distinct contacts with the activation loop of the target kinases. nih.gov The analysis of the binding pockets highlighted key hydrophobic interactions that contribute to the affinity of the compounds. nih.gov Similarly, for the N-9 substituted derivatives targeting P70-S6K1 kinase, analysis of the top-scoring compound's binding mode revealed interactions with both hydrophobic and hydrophilic amino acid residues within the active site. researchgate.net The ability to form specific hydrogen bonds is also a critical factor identified in docking studies of related heterocyclic compounds targeting kinases. researchgate.net These detailed interaction maps help explain the observed SAR and guide the design of new analogs with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in deciphering the complex interplay between the structural features of a molecule and its biological activity. For derivatives of the 6-(piperazin-1-yl)-9H-purine scaffold, both 2D- and 3D-QSAR models have been developed to predict therapeutic efficacy and guide the synthesis of more potent compounds.

Development of 2D- and 3D-QSAR Models for Activity Prediction

In the pursuit of novel anticancer agents, 3D-QSAR models have been particularly insightful for a series of 2,6,9-trisubstituted purine derivatives. semanticscholar.orgresearchgate.netnih.gov These computational models are designed to establish a correlation between the three-dimensional properties of the molecules and their observed cytotoxic activity against various cancer cell lines.

The primary goal of developing these models is to create a predictive tool that can estimate the biological activity of newly designed, yet unsynthesized, compounds. By analyzing a training set of molecules with known activities, the models identify key steric and electronic fields that are critical for therapeutic effect. For instance, studies on 2,6,9-trisubstituted purines have successfully used 3D-QSAR to analyze the structural requirements for antitumor activity. semanticscholar.orgresearchgate.netnih.gov The robustness of these models is validated through statistical metrics, ensuring their predictive power for future drug design endeavors.

Identification of Physicochemical Descriptors Correlating with Biological Response

Through the application of 3D-QSAR models, specific physicochemical properties have been identified as being crucial for the biological response of purine derivatives. These descriptors provide a clear roadmap for optimizing the molecular structure to enhance activity.

A key finding is that steric properties are a dominant factor in determining the cytotoxicity of these compounds. semanticscholar.orgresearchgate.netnih.gov In one significant 3D-QSAR study, steric factors accounted for 70% of the contribution to the model, whereas electronic properties accounted for the remaining 30%. semanticscholar.orgresearchgate.netnih.gov This indicates that the size and shape of the substituents on the purine ring are more critical than their electron-donating or withdrawing nature.

Specific structural modifications have been correlated with cytotoxic activity:

Substitution at Position C-6: The presence of an arylpiperazinyl system connected at the C-6 position of the purine ring is consistently shown to be beneficial for cytotoxic activity. semanticscholar.orgresearchgate.netnih.gov This highlights the importance of the 6-(piperazin-1-yl) moiety as a core component for this therapeutic effect.

Substitution at Position C-2: Conversely, the introduction of bulky substituent groups at the C-2 position of the purine core is unfavorable and leads to a decrease in activity. semanticscholar.orgresearchgate.netnih.gov

The table below summarizes the correlation between these structural descriptors and the observed biological response.

Structural Feature (Descriptor)PositionCorrelation with Cytotoxic Activity
Steric Properties Overall MoleculeDominant Factor (70% Contribution) semanticscholar.orgresearchgate.netnih.gov
Electronic Properties Overall MoleculeMinor Factor (30% Contribution) semanticscholar.orgresearchgate.netnih.gov
Arylpiperazinyl System C-6Favorable / Beneficial semanticscholar.orgresearchgate.netnih.gov
Bulky Systems C-2Unfavorable / Detrimental semanticscholar.orgresearchgate.netnih.gov

Molecular Hybridization and Scaffold Hopping Approaches

To further explore the therapeutic potential of the purine core, medicinal chemists employ advanced strategies like molecular hybridization and scaffold hopping. These approaches aim to develop novel compounds with enhanced efficacy, improved selectivity, and better pharmacokinetic profiles.

Molecular Hybridization is a drug design strategy that involves combining two or more pharmacophores (distinctive structural features of a drug molecule) into a single hybrid molecule. nih.gov This can lead to compounds with dual modes of action or improved affinity for a biological target. In the context of the purine scaffold, this has been a fruitful approach:

Purine-Piperazine Hybrids: The combination of a purine ring with a piperazine moiety is a well-established strategy. The purine ring offers a planar structure with sites for hydrogen bonding, while the flexible piperazine chain can adapt to the topology of receptor binding pockets. nih.gov

Purine-Quinoline Hybrids: The hybridization of a purine core with a quinoline (B57606) fragment aims to merge nucleobase mimicry with DNA intercalation capabilities within a single molecule. nih.gov

Purine-Nitrate Ester Hybrids: Novel purine analogues have been synthesized by incorporating nitrate (B79036) esters. This hybridization was designed to create compounds that can trigger endogenous cardioprotective mechanisms, demonstrating the versatility of the purine scaffold for different therapeutic areas. nih.gov

Scaffold Hopping involves replacing the central core structure (the scaffold) of a known active compound with a different, often structurally distinct, core while retaining the original pharmacophoric side chains. The goal is to discover new chemical classes with similar biological activity but potentially improved properties, such as enhanced solubility, reduced toxicity, or novel intellectual property. rsc.orgdundee.ac.uk For purine derivatives, this strategy has been used to design pyridine-annulated analogs, effectively replacing a part of the purine core to discover new apoptotic anticancer agents. rsc.org This approach allows for the exploration of new chemical space while leveraging the established knowledge of the original pharmacophore. dundee.ac.uk

Preclinical Investigations and Translational Research Potential

In Vitro Efficacy in Cell-Based Assays

The in vitro evaluation of 6-(piperazin-1-yl)-9H-purine derivatives has primarily centered on their cytotoxic effects against cancer cell lines and their influence on cellular signaling pathways.

A number of studies have quantified the cytotoxic potential of various 6-(piperazin-1-yl)-9H-purine derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies demonstrate a dose-dependent effect on cell viability.

For instance, novel purine (B94841) ribonucleoside analogues incorporating a 4-substituted piperazine (B1678402) at the N(6) position were evaluated for their cytotoxicity in several carcinoma cell lines. nih.gov The N(6)-(4-Trifluoromethylphenyl)piperazine analogue, in particular, showed significant antitumor activity with IC50 values ranging from 5.2 to 9.2 µM across different liver, breast, and colon cancer cell lines. nih.gov

Similarly, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs were tested for their in vitro anticancer activity. nih.gov Several of these compounds exhibited IC50 values of less than 10 µM and were selected for further investigation in a broader panel of liver cancer cell lines. nih.gov One of the most potent compounds demonstrated high cytotoxic potential with an IC50 value of less than 5 µM. nih.gov

Another study focused on 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives. nih.gov Two compounds from this series displayed notable cytotoxic activity against liver cancer cells, with IC50 values lower than those of the clinically used reference drugs 5-Fluorouracil (B62378) and Fludarabine. nih.gov

Table 1: In Vitro Cytotoxicity of 6-(piperazin-1-yl)-9H-purine Derivatives in Human Cancer Cell Lines

Compound/Derivative Cell Line(s) IC50 Value(s) Reference
N(6)-(4-Trifluoromethylphenyl)piperazine analogue of 6-(piperazin-1-yl)-9-(β-D-ribofuranosyl)purine Huh7, HepG2, FOCUS, Mahlavu (liver), MCF7 (breast), HCT116 (colon) 5.2 - 9.2 µM nih.gov
6-substituted piperazine/phenyl-9-cyclopentyl purine nucleobase analogs Human cancer cells, including liver cancer cell lines < 10 µM (several compounds) nih.gov
Potent 6-substituted piperazine/phenyl-9-cyclopentyl purine analog Liver cancer cell lines < 5 µM nih.gov
6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives (compounds 5 and 6) Liver cancer cells (Huh7) Lower than 5-Fluorouracil and Fludarabine nih.gov

Investigations into the cellular mechanisms of action of 6-(piperazin-1-yl)-9H-purine derivatives have revealed several key pathways through which these compounds exert their effects.

In the context of cancer, a primary mechanism identified is the induction of apoptosis. For example, a potent 6-substituted piperazine/phenyl-9-cyclopentyl purine analog was found to induce apoptosis in liver cancer cells by inhibiting Src kinase. nih.gov This inhibition leads to a downstream decrease in the levels of phospho-Src, phospho-Rb, cyclin E, and cdk2, ultimately driving the cell towards programmed cell death. nih.gov

Another explored mechanism is the induction of senescence-associated cell death. A novel N(6)-(4-Trifluoromethylphenyl)piperazine ribonucleoside analogue was shown to induce senescence in liver cancer cells, as demonstrated by the SAβ-gal assay. nih.gov This senescence-dependent cytotoxic effect was further confirmed by the overexpression of p15(INK4b) leading to the phosphorylation of the Rb protein in the presence of the compound. nih.gov It was also noted that this compound interferes with cellular ATP reserves, potentially by influencing cellular kinase activities. nih.gov

Beyond cancer, certain derivatives have been investigated for their anti-inflammatory potential. A nitrate (B79036) ester-bearing purine analogue, 6-[4-(6-nitroxyacetyl)piperazin-1-yl]-9H-purine, was found to abolish ATP or H2O2-induced IL-1β production in cell culture models. researchgate.net This effect is thought to contribute to its cardioprotective properties observed in vivo. researchgate.net

In Vivo Efficacy in Animal Models

The promising in vitro results of some 6-(piperazin-1-yl)-9H-purine derivatives have led to their evaluation in preclinical animal models for various diseases.

In the realm of cardiovascular disease, a novel purine analogue bearing a nitrate ester, 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, has been investigated as a pharmacological post-conditioning agent in a rabbit model of myocardial ischemia/reperfusion injury. nih.gov Administration of this compound resulted in a significant reduction in infarct size compared to the control group. nih.gov Notably, the most active analogue in this study demonstrated a greater reduction in infarct size than ischemic postconditioning itself. nih.gov

While the in vitro data strongly suggests potential for anticancer activity, specific in vivo studies on cancer xenograft models using 6-(piperazin-1-yl)-9H-purine hydrochloride or its direct derivatives were not prominently found in the reviewed literature. Similarly, there is a lack of available data on the evaluation of this class of compounds in infection models.

Comparative Studies with Reference Compounds and Established Therapies

To contextualize the therapeutic potential of novel 6-(piperazin-1-yl)-9H-purine derivatives, several studies have included direct comparisons with established therapies.

In the area of oncology, the in vitro cytotoxicity of newly synthesized 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analogs was compared with that of several standard anticancer agents, including 5-fluorouracil (5-FU), cladribine, fludarabine, and pentostatine. nih.gov Similarly, a study on 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives demonstrated that two of the synthesized compounds had lower IC50 values, indicating higher potency, than 5-FU and Fludarabine in liver cancer cells. nih.gov

In the cardiovascular study of 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purine, the cardioprotective effect was not only compared to a control group but also to the established protective phenomenon of ischemic postconditioning. nih.gov The finding that the compound was more effective than postconditioning highlights its significant therapeutic potential. nih.gov

Future Directions and Research Gaps

Development of Next-Generation 6-(piperazin-1-yl)-9H-purine Hydrochloride Analogs

The core structure of 6-(piperazin-1-yl)-9H-purine serves as a versatile scaffold for the development of next-generation analogs with enhanced therapeutic properties. Research is focused on systematic modifications of the purine (B94841) ring and the piperazine (B1678402) moiety to improve potency, selectivity, and pharmacokinetic profiles.

Structure-activity relationship (SAR) studies have shown that substitutions at various positions can significantly influence biological activity. For instance, the synthesis of novel N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives has yielded compounds with promising anticancer activity. rsc.org One such analog, 9-sec-butyl-6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine (PP17), demonstrated significant inhibitory activity against MCF-7 breast cancer cells by inducing apoptosis and causing G2/M phase cell cycle arrest. rsc.org

Further modifications include the creation of 6,8,9-trisubstituted purine analogs. nih.gov By introducing a phenyl group at the C-8 position of the purine ring, researchers have developed compounds with notable cytotoxic activity against liver, colon, and breast cancer cells, in some cases surpassing the efficacy of established drugs like 5-Fluorouracil (B62378) and Fludarabine. nih.gov Another avenue of exploration involves creating purine ribonucleoside analogs by attaching a ribofuranosyl group to the N-9 position and various substituents on the piperazine ring. bilkent.edu.trnih.gov The N(6)-(4-Trifluoromethylphenyl)piperazine analogue, in particular, has shown potent antitumor activity by interfering with cellular ATP and inducing senescence in liver cancer cells. bilkent.edu.trnih.gov

The development of peripherally selective analogs is also a key area of interest, particularly for targets like the cannabinoid receptor 1 (CB1), to minimize centrally mediated side effects. nih.gov By functionalizing the piperazine group with various connectors like amides, sulfonamides, and ureas, researchers aim to modulate physical properties and limit brain penetration. nih.gov

Table 1: Examples of Next-Generation 6-(piperazin-1-yl)-9H-purine Analogs and Their Research Findings
Analog/Derivative ClassStructural ModificationKey Research FindingTherapeutic Area
N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purinesAlkylation at the N-9 position of the purine ring.Compound PP17 showed potent activity against MCF-7 breast cancer cells. rsc.orgOncology
6,8,9-trisubstituted purine analogsSubstitution at C-6 (piperazine), C-8 (phenyl), and N-9 (cyclopentyl) positions.Exhibited significant cytotoxic activity against various human cancer cell lines. nih.govOncology
Purine ribonucleoside analogsAddition of a ribofuranosyl group at N-9 and substitution on the piperazine ring.N(6)-(4-Trifluoromethylphenyl)piperazine analog showed potent antitumor activity in liver cancer cells. nih.govOncology
6-[4-(6-nitroxyhexanoyl)piperazin-1-yl)]-9H-purineAddition of a nitrate (B79036) ester-bearing chain to the piperazine moiety.Acted as a pharmacological post-conditioning agent, reducing myocardial infarct size in rabbits. nih.govCardiology
Functionalized 6-piperazin-1-yl-purinesFunctionalization of the piperazine with amides, sulfonamides, carbamates, and ureas.Developed as cannabinoid receptor 1 (CB1) inverse agonists with potentially limited brain penetration. nih.govMetabolic Disorders

Investigation of Polypharmacology and Multi-Targeting Strategies

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. The 6-(piperazin-1-yl)-9H-purine scaffold is well-suited for the design of multi-target-directed ligands (MTDLs) that can modulate several disease-relevant targets simultaneously. This polypharmacological approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.

For instance, in oncology, purine analogs can function as antimetabolites that interfere with nucleic acid biosynthesis, a fundamental process for rapidly proliferating cancer cells. nih.govnih.gov Beyond this, derivatives have been shown to act as potent kinase inhibitors. nih.gov Newly synthesized purine analogs have demonstrated selective interaction with kinases such as ALK, BTK, and DDR2. nih.gov The proto-oncogene c-Src, a tyrosine kinase often overactive in various tumors, has also been identified as a target. nih.gov This suggests that a single compound could concurrently inhibit cell proliferation through metabolic interference and by blocking key signaling pathways.

The concept of MTDLs is also being actively explored for neurodegenerative conditions like Alzheimer's disease. jneonatalsurg.comnih.gov Strategies involve designing molecules that can dually inhibit key enzymes such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1), or BACE-1 and GSK-3β. nih.gov While current research in this area has focused on scaffolds like benzyl (B1604629) piperazine, coumarin (B35378), and triazinone, the inherent versatility of the 6-(piperazin-1-yl)-9H-purine core presents a promising opportunity for designing novel dual-acting inhibitors for Alzheimer's and other complex diseases. jneonatalsurg.comnih.gov

Advanced Mechanistic Studies using Omics Technologies

To fully harness the therapeutic potential of this compound and its analogs, a deeper understanding of their mechanisms of action is required. Advanced "omics" technologies—genomics, proteomics, and metabolomics—offer powerful tools to elucidate the complex cellular responses to these compounds on a system-wide scale.

Proteomics, particularly kinase profiling, can provide a comprehensive view of the compound's interaction with the human kinome. Techniques like KINOMEscan™, an active site-directed competition binding assay, have been used to identify direct kinase targets for novel purine analogs, revealing interactions with proteins like ALK, BTK, and DDR2. nih.gov This allows for the identification of both intended targets and potential off-target effects, guiding the development of more selective inhibitors.

Future mechanistic studies could employ transcriptomics (RNA-seq) to analyze changes in gene expression patterns following treatment, revealing the upstream signaling pathways that are modulated. Metabolomics could identify alterations in cellular metabolic pathways, providing insights into the antimetabolite properties of these compounds. nih.gov Integrating these multi-omics datasets will be crucial for constructing a comprehensive picture of the drug's mechanism, identifying predictive biomarkers of response, and uncovering novel therapeutic opportunities.

Exploration of Novel Preclinical Models for Specific Disease States

The evaluation of 6-(piperazin-1-yl)-9H-purine analogs has traditionally relied on established preclinical models, such as various human cancer cell lines (e.g., MCF7, Huh7, HCT116) and animal models like rabbits for cardiovascular studies. rsc.orgnih.govnih.govnih.gov While these models have been instrumental in initial activity screening, there is a growing need for more sophisticated and disease-relevant systems to better predict clinical outcomes.

In oncology, the use of patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into an immunodeficient mouse, offers a more clinically relevant model that retains the heterogeneity of the original tumor. Testing analogs in a panel of PDXs representing different subtypes of a specific cancer could provide more robust data on efficacy and identify patient populations most likely to benefit. Furthermore, three-dimensional (3D) organoid cultures, derived from patient tumors, can be used for higher-throughput screening in a system that more closely mimics the tumor microenvironment.

For non-oncology indications, such as the cardioprotective effects observed with certain analogs, more specific disease models are needed. nih.gov This could include transgenic mouse models of specific cardiovascular diseases or induced pluripotent stem cell (iPSC)-derived cardiomyocytes from patients with genetic predispositions to heart conditions. The use of such advanced models will be critical for validating therapeutic targets and demonstrating preclinical efficacy.

Opportunities for Drug Repurposing and Combination Therapies

The diverse biological activities exhibited by 6-(piperazin-1-yl)-9H-purine analogs suggest significant potential for drug repurposing—finding new therapeutic uses for existing compounds. An analog originally designed for one purpose might show unexpected efficacy in a completely different disease area. For example, a purine analog bearing a nitrate ester was identified as a potent cardioprotective agent that mimics ischemic postconditioning, a discovery that opens up a new therapeutic avenue in cardiology. nih.gov Systematic screening of existing libraries of purine analogs against a wide range of biological targets and disease models could uncover further opportunities for repurposing.

Furthermore, there is a strong rationale for exploring combination therapies. In cancer treatment, combining a 6-(piperazin-1-yl)-9H-purine analog with other therapeutic agents could lead to synergistic effects, overcome drug resistance, and allow for lower doses of each agent. Given their role as kinase inhibitors and antimetabolites, these compounds could be rationally combined with:

Standard chemotherapy: To enhance cytotoxic effects.

Targeted therapies: To block resistance pathways. For example, combining a purine analog with an agent that targets a different signaling pathway could create a more durable response.

Immunotherapies: To modulate the tumor microenvironment and enhance the anti-tumor immune response.

Future research should focus on preclinical studies to identify the most effective and synergistic drug combinations, paving the way for clinical trials that could expand the therapeutic utility of this important class of compounds.

Q & A

Basic: What are the standard synthetic routes for 6-(piperazin-1-yl)-9H-purine hydrochloride, and how can reaction conditions be optimized?

The primary synthetic route involves nucleophilic substitution of 6-chloropurine with piperazine derivatives. For example, 6-chloropurine reacts with piperidine in n-BuOH at 100°C for 15 hours using triethylamine as a base to enhance solubility and reaction efficiency . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., NMP) improve reaction kinetics for bulky piperazine derivatives .
  • Temperature control : Elevated temperatures (80–100°C) accelerate substitution but may require extended reaction times (15–20 hours) to maximize yields .
  • Base choice : Triethylamine or NaOH adjusts pH to deprotonate the amine, ensuring efficient nucleophilic attack .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic purine protons at δ 8.40–8.43 ppm and piperazine signals at δ 3.27–4.40 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., m/z 517.4–587.2 for derivatives) .
  • HPLC : Ensures purity (>95%) with retention times (e.g., 19.76–22.65 minutes) dependent on substituents .
  • Melting point (mp) : Physical consistency checks (e.g., mp 135–250°C) identify impurities .

Advanced: How can researchers resolve discrepancies in reaction yields when varying substituents on the purine core?

Yield variations (19–92%) arise from steric hindrance, electronic effects, or competing side reactions. Strategies include:

  • Substituent screening : Electron-withdrawing groups (e.g., chlorine at C8/C9) improve reactivity, while bulky groups (e.g., cyclopentyl) reduce yields .
  • By-product analysis : Use LC-MS or TLC to detect intermediates (e.g., unreacted 6-chloropurine) and adjust stoichiometry .
  • Temperature modulation : Lower temperatures (e.g., 80°C) mitigate decomposition in sensitive derivatives .

Advanced: What strategies are effective in minimizing by-products during nucleophilic substitution reactions in purine derivatives?

  • Purification protocols : Flash chromatography with gradients (e.g., 1% MeOH/EtOAc/hexanes) separates target compounds from dimers or unreacted precursors .
  • Protecting groups : Temporarily block reactive sites (e.g., N9 with cyclopentyl) to direct substitution .
  • Stoichiometric control : Excess piperazine (2–3 equiv) drives reactions to completion .

Advanced: How does the choice of solvent and base influence the reaction kinetics and product distribution in the synthesis of 6-piperazinyl purines?

  • Solvent polarity : Polar solvents (NMP, DMF) stabilize transition states, accelerating substitution . Non-polar solvents (toluene) may slow reactions but reduce side products .
  • Base strength : Strong bases (NaOH) deprotonate amines efficiently but risk hydrolysis; weaker bases (triethylamine) balance reactivity and stability .

Basic: What are the critical parameters for successful purification of this compound using chromatography?

  • Column packing : Silica gel (230–400 mesh) ensures high resolution .
  • Eluent optimization : Gradient elution (e.g., 60% EtOAc/hexanes to 1% MeOH) resolves polar impurities .
  • Detection : UV-active purine cores allow real-time monitoring at 254 nm .

Advanced: How can computational chemistry aid in predicting the reactivity and regioselectivity of piperazine substitutions on purine scaffolds?

  • DFT calculations : Model transition states to predict activation barriers for substitution at C6 vs. other positions .
  • Docking studies : Screen piperazine derivatives for steric compatibility with purine binding pockets .

Advanced: What methodologies are recommended for assessing the stability of this compound under different storage conditions?

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), or light to identify degradation pathways .
  • HPLC-MS monitoring : Track decomposition products (e.g., hydrolyzed purine or piperazine oxidation) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Storage : Keep in sealed containers under inert gas (N2) at 2–8°C to prevent hygroscopic degradation .

Advanced: How can researchers design structure-activity relationship (SAR) studies for 6-piperazinyl purine derivatives to explore pharmacological activity?

  • Substituent libraries : Synthesize derivatives with varied piperazine moieties (e.g., aryl, sulfonyl) to probe receptor interactions .
  • Functional assays : Test binding affinity (e.g., cannabinoid receptors via radioligand displacement) and cytotoxicity (MTT assays) .
  • Pharmacokinetic profiling : Assess solubility (HPLC logP), metabolic stability (CYP450 inhibition), and bioavailability (Caco-2 permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.